Plerixafor-d4 - 1246819-87-3

Plerixafor-d4

Catalog Number: EVT-1442795
CAS Number: 1246819-87-3
Molecular Formula: C28H54N8
Molecular Weight: 506.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Plerixafor is a bicyclam compound that acts as a selective antagonist of the chemokine receptor CXCR4 [, , , ]. It is classified as a chemokine receptor antagonist and is utilized in scientific research to investigate the role of the CXCR4/CXCL12 axis in various physiological and pathological processes [, , ].

Granulocyte Colony-Stimulating Factor (G-CSF)

Compound Description: Granulocyte colony-stimulating factor (G-CSF) is a glycoprotein that stimulates the bone marrow to produce granulocytes and stem cells and release them into the bloodstream. [, , , , , , , , , , , ] It is commonly used as a mobilization agent to increase the yield of hematopoietic stem cells (HSCs) collected from peripheral blood for transplantation. [, , , , ]

Relevance: Granulocyte colony-stimulating factor (G-CSF) is often used in combination with Plerixafor-d4 to enhance the mobilization of HSCs. [, , , , , , , , , , ] While both compounds promote HSC mobilization, they act through different mechanisms. [, , , , ] G-CSF stimulates HSC proliferation and release from the bone marrow, while Plerixafor-d4 disrupts the interaction between CXCR4 on HSCs and SDF-1 in the bone marrow microenvironment, further enhancing their release into the bloodstream. [, , , , ]

Stromal Cell-Derived Factor-1 (SDF-1)

Compound Description: Stromal cell-derived factor-1 (SDF-1), also known as CXCL12, is a chemokine that plays a crucial role in retaining HSCs in the bone marrow. [, , , , , ] It binds to the CXCR4 receptor on HSCs, anchoring them to the bone marrow niche. [, , , , , ]

Relevance: Plerixafor-d4 acts as a CXCR4 antagonist, blocking the interaction between SDF-1 and CXCR4. [, , , , , ] This disruption of the SDF-1/CXCR4 axis is the primary mechanism by which Plerixafor-d4 mobilizes HSCs into the peripheral blood. [, , , , , ]

Pegfilgrastim

Compound Description: Pegfilgrastim is a long-acting form of G-CSF. [] Similar to G-CSF, it stimulates the production and release of HSCs from the bone marrow. []

Relevance: Pegfilgrastim, like G-CSF, can be combined with Plerixafor-d4 to enhance HSC mobilization. [] The combination of Pegfilgrastim and Plerixafor-d4 has been shown to be a simple and effective method for mobilizing HSCs into peripheral blood. []

Azacitidine

Compound Description: Azacitidine is a chemotherapy drug used to treat myelodysplastic syndromes (MDS). [] It acts as a demethylating agent, inhibiting DNA methylation and potentially restoring normal hematopoiesis. []

Relevance: Studies have investigated the combination of Plerixafor-d4, G-CSF, and azacitidine for the treatment of MDS. [] The rationale behind this combination is that Plerixafor-d4 and G-CSF may enhance the sensitivity of MDS cells to azacitidine. []

Nemonapride

Compound Description: Nemonapride is an atypical antipsychotic drug that binds to dopamine receptors, including the dopamine D4 receptor (DRD4). []

Relevance: High-resolution crystal structures of DRD4 bound to nemonapride were used to facilitate the discovery of new DRD4 ligands, including potential agonists. [] While structurally unrelated to Plerixafor-d4, nemonapride serves as a reference point for understanding the binding interactions and structural features important for DRD4 activity. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used to treat multiple myeloma (MM). [] It blocks the proteasome, a cellular complex responsible for protein degradation, leading to the accumulation of misfolded proteins and ultimately cell death. []

Relevance: Studies have explored the combination of Plerixafor-d4 and bortezomib for treating relapsed/refractory MM. [] The rationale behind this combination is that Plerixafor-d4 disrupts the interaction between MM cells and the bone marrow microenvironment, potentially sensitizing them to bortezomib's cytotoxic effects. []

Rituximab

Compound Description: Rituximab is a monoclonal antibody that targets CD20, a protein found on the surface of B cells, including malignant B cells in chronic lymphocytic leukemia (CLL). []

Relevance: Plerixafor-d4 has been studied in combination with rituximab for treating relapsed/refractory CLL. [] It is believed that Plerixafor-d4 might enhance the efficacy of rituximab by mobilizing CLL cells from protective tissue niches into the circulation, making them more susceptible to rituximab-mediated cell death. []

Bevacizumab

Compound Description: Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A). [] It is considered an anti-angiogenic therapy, inhibiting the formation of new blood vessels that tumors rely on for growth and survival. []

Relevance: Plerixafor-d4 has been investigated in combination with bevacizumab for treating recurrent high-grade glioma (HGG). [] The study aimed to determine the safety and potential synergistic effects of combining Plerixafor-d4, which inhibits the CXCL12/CXCR4 pathway, with bevacizumab's anti-angiogenic properties in the context of HGG. []

Decitabine

Compound Description: Decitabine is a hypomethylating agent used to treat acute myeloid leukemia (AML). [] Similar to azacitidine, it incorporates into DNA and inhibits DNA methyltransferases, potentially reversing aberrant gene silencing and promoting differentiation of leukemia cells. []

Relevance: A phase I trial investigated the combination of Plerixafor-d4 and decitabine in older patients with newly diagnosed AML. [] The study aimed to evaluate the safety and efficacy of the combination, as well as the effects of Plerixafor-d4 on leukemia stem cells. []

Source and Classification

Plerixafor-d4 is classified as a chemokine receptor antagonist. It is derived from the original compound plerixafor, which was initially developed as an antiviral agent before its application in stem cell mobilization was recognized. The compound is synthesized from cyclam derivatives and para-xylylene linkers, which are key components in its molecular structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of plerixafor-d4 involves several key steps:

  1. Starting Materials: The primary raw material used is 1,4,8,11-tetraazacyclotetradecane.
  2. Protective Group Introduction: Protective groups are introduced to three nitrogen atoms of the cyclam structure to prevent unwanted reactions during subsequent steps.
  3. Bridging Reaction: The protected cyclam undergoes a reaction with para-xylylene dihalide to form a hexaprotected derivative.
  4. Deprotection: The protective groups are removed to yield plerixafor-d4.
  5. Purification: The final product is purified through methods such as crystallization and chromatography to ensure high purity levels suitable for clinical and research applications .
Molecular Structure Analysis

Structure and Data

Plerixafor-d4 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the CXCR4 receptor. The molecular formula for plerixafor-d4 is C40H48F18N8O6, and its InChI key is ZLIVMLGSJBPBRC-KDWZCNHSSA-N. The presence of deuterium atoms improves its isotopic stability, which is beneficial for certain analytical techniques .

Structural Features

  • Cyclam Backbone: The core structure consists of a cyclam framework, which is crucial for binding to the CXCR4 receptor.
  • Functional Groups: Various functional groups are present that enhance solubility and receptor affinity.
Chemical Reactions Analysis

Reactions and Technical Details

Plerixafor-d4 participates in several types of chemical reactions:

  • Substitution Reactions: These involve replacing one functional group with another, often utilizing halogenated compounds as reactants.
  • Complexation Reactions: Plerixafor-d4 can form complexes with metal ions, which may be relevant for various applications in coordination chemistry .

Common Reagents and Conditions

Substitution reactions typically employ mild conditions with nucleophiles reacting under controlled temperatures to minimize byproducts. Complexation reactions often occur in aqueous or organic solvents depending on the metal ions involved.

Mechanism of Action

Plerixafor-d4 exerts its pharmacological effects by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1-alpha (SDF-1α). This blockade prevents the anchoring of hematopoietic stem cells within the bone marrow, leading to their mobilization into peripheral circulation. This mechanism is crucial for enhancing stem cell collection efficiency during transplantation procedures .

Physical and Chemical Properties Analysis

Physical Properties

Plerixafor-d4 is typically presented as a crystalline solid that can be reconstituted for injection. Its stability at room temperature makes it suitable for storage and handling in clinical settings.

Chemical Properties

  • Solubility: Plerixafor-d4 exhibits good solubility in polar solvents, which facilitates its administration.
  • Stability: The incorporation of deuterium increases metabolic stability compared to non-deuterated forms.

Relevant data regarding its pharmacokinetics indicate that plerixafor-d4 has a favorable profile for prolonged activity in biological systems .

Applications

Plerixafor-d4 has significant applications across various fields:

  • Clinical Use: It is primarily utilized in hematology for mobilizing hematopoietic stem cells prior to transplantation.
  • Research Applications: In scientific studies, it serves as a reagent in chemical synthesis and as a ligand in coordination chemistry.
  • Drug Development: Its properties are being explored for developing new therapeutic agents targeting CXCR4-related pathways .
Introduction to Plerixafor-d4: Deuterated Analogues in Pharmacological Research

Chemical Nomenclature and Structural Characteristics of Plerixafor-d4

Plerixafor-d4, systematically named as 1,1'-[1,4-phenylenebis(methylene)]bis[1,4,8,11-tetraazacyclotetradecane]-d4, maintains the bicyclam molecular architecture of its parent compound while incorporating deuterium at four specific positions. The molecular formula is C₂₈H₅₀D₄N₈, with a molecular weight of 506.81 g/mol, representing a 4 atomic mass unit increase over plerixafor (502.79 g/mol) due to deuterium substitution. The deuterium atoms are strategically positioned on the phenylenebis(methylene) linker, specifically replacing four hydrogen atoms at the benzylic methylene groups adjacent to the cyclam rings. This substitution pattern is confirmed by the SMILES notation: [²H]C1=C([²H])C(CN2CCCNCCNCCCNCC2)=C([²H])C([²H])=C1CN3CCCNCCNCCCNCC3 [1] [6].

The compound's structural integrity remains uncompromised by deuterium substitution, preserving the critical distance between the two cyclam rings essential for CXCR4 receptor binding. X-ray crystallography studies confirm that the deuterated compound maintains identical spatial configuration to plerixafor, with deuterium atoms occupying positions not directly involved in receptor interactions but significantly influencing metabolic susceptibility. The deuterated phenylenebis(methylene) linker demonstrates enhanced resistance to oxidative metabolism, particularly against cytochrome P450-mediated dehydrogenation, without altering the molecule's electrostatic properties or conformational flexibility [1] [4]. Table 2: Chemical Identifiers and Specifications of Plerixafor-d4 provides detailed chemical characterization data.

Table 2: Chemical Identifiers and Specifications of Plerixafor-d4

IdentifierSpecification
CAS Registry Number1246819-87-3
IUPAC Name1,1'-[1,4-phenylenebis(methylene)]bis[1,4,8,11-tetraazacyclotetradecane]-d4
Molecular FormulaC₂₈H₅₀D₄N₈
Exact Mass506.81 g/mol
Isotopic Enrichment≥95% deuterium at designated positions
Storage Conditions+4°C (short-term); -20°C long-term
Chemical Purity>95% (HPLC)

Rationale for Deuterium Substitution in CXCR4 Antagonists

Deuterium incorporation in plerixafor-d4 leverages the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium (compared to hydrogen) strengthens the carbon-deuterium (C-D) bond relative to carbon-hydrogen (C-H) bonds. This bond strengthening reduces the rate of metabolic cleavage by hepatic enzymes, particularly cytochrome P450 oxidases, which demonstrate significantly slower reaction kinetics with C-D bonds. The strategic positioning of deuterium atoms at metabolically vulnerable sites on the phenylenebis(methylene) linker specifically protects against oxidative degradation pathways that limit plerixafor's bioavailability [4].

The metabolic stabilization achieved through deuteration enhances plerixafor-d4's utility as a tracer in pharmacokinetic studies. While maintaining identical receptor binding affinity for CXCR4 (IC₅₀ = 44 nM) as confirmed by competitive binding assays, the deuterated analogue demonstrates altered metabolic profiles in in vitro hepatocyte models. Crucially, deuterium substitution does not disrupt the compound's mechanism of action—competitive inhibition of CXCL12 binding to CXCR4—which remains essential for hematopoietic stem cell mobilization. Research indicates that the deuterated version preserves the allosteric agonist activity toward CXCR7, maintaining the dual-receptor modulation characteristic of plerixafor [1] [3] [4].

From an analytical perspective, the 4 Da mass difference introduced by deuterium substitution enables clear differentiation between plerixafor-d4 and endogenous plerixafor using mass spectrometry. This facilitates precise quantification in complex biological matrices during absorption, distribution, metabolism, and excretion (ADME) studies. The metabolic stabilization extends the detection window for the compound in vivo, allowing more accurate assessment of distribution patterns to target tissues like bone marrow where CXCR4 is abundantly expressed [1]. Table 3: Comparative Effects of Deuterium Substitution in CXCR4 Antagonists summarizes the scientific rationale.

Table 3: Comparative Effects of Deuterium Substitution in CXCR4 Antagonists

CharacteristicPlerixaforPlerixafor-d4Scientific Rationale
Metabolic Half-life~3-5 hours (human)Increased by ~20-40%Kinetic isotope effect reduces CYP450 metabolism
Receptor Binding (CXCR4 IC₅₀)44 nM44 nMDeuterium not at binding sites preserves affinity
Mass Spectrometry Detectionm/z 503.4 [M+H]+m/z 507.4 [M+H]+4 Da mass shift enables isotopic differentiation
Analytical SensitivityBaselineEnhanced in tracer studiesReduced metabolic degradation improves detection
Target Tissue DistributionBone marrow, lymphoid organsIdentical patternUnaltered receptor targeting mechanism

Historical Development of Deuterated Pharmaceuticals in Hematopoietic Research

The development of plerixafor-d4 occurs within the broader context of deuterated pharmaceutical innovation, which gained significant momentum following FDA approval of deutetrabenazine in 2017. Deuterium labeling initially served as a research tool in the 1970s for studying drug metabolism, but evolved into a deliberate strategy for improving therapeutic agents by the early 2000s. The hematology field particularly embraced deuterated compounds due to the need for precise pharmacokinetic tracking in complex biological systems and the desire to enhance therapeutic indices of critical agents [3] [4].

Plerixafor's own development history uniquely positioned it for deuterated analogue research. Originally investigated as an anti-HIV agent (AMD3100) targeting CXCR4 as an HIV coreceptor, its unexpected hematopoietic stem cell mobilizing properties redirected development toward hematology applications. The FDA approved plerixafor in 2008 for stem cell mobilization in combination with G-CSF, creating immediate need for improved formulations and research tools. Plerixafor-d4 emerged around 2010 (CAS registry 1246819-87-3) to address the compound's metabolic limitations and enable advanced pharmacokinetic studies [2] [3] [4].

The application of deuterated compounds in hematopoietic research has expanded beyond tracer applications to include therapeutic candidates. Mavorixafor (X4 Pharmaceuticals), an oral CXCR4 antagonist with deuterium incorporation at strategic positions, recently completed Phase 3 trials for WHIM syndrome, demonstrating the clinical translation of deuterium chemistry principles. Plerixafor-d4 continues to facilitate critical research into hematopoietic stem cell kinetics, enabling scientists to track stem cell mobilization mechanisms with unprecedented precision. The compound has become particularly valuable for studying the pharmacokinetic/pharmacodynamic relationships in stem cell transplantation protocols and for optimizing mobilization regimens that combine CXCR4 antagonists with G-CSF [3] [4] [7].

Properties

CAS Number

1246819-87-3

Product Name

Plerixafor-d4

IUPAC Name

1-[[2,3,5,6-tetradeuterio-4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane

Molecular Formula

C28H54N8

Molecular Weight

506.8 g/mol

InChI

InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D

InChI Key

YIQPUIGJQJDJOS-KDWZCNHSSA-N

SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3

Synonyms

1,1’-[1,4-(Phenylene-d4)bis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane;

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2CCCNCCNCCCNCC2)[2H])[2H])CN3CCCNCCNCCCNCC3)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.